(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
Overview
Description
“(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid” is a boronic acid derivative . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds . They have been used in the synthesis of a variety of bioactive compounds .
Molecular Structure Analysis
The molecular structure of boronic acids is unique and versatile. Boronic acids are most commonly studied boron compound in organic chemistry . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Chemical Reactions Analysis
Boronic acids participate in a variety of chemical reactions. They are used in the Pd-catalyzed C─C Suzuki-Miyaura couplings, which brought boronate esters into vogue . Other transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical And Chemical Properties Analysis
Boronic acids have unique physical and chemical properties. They are usually considered as non-toxic . They are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . The boron natural derivative boric acid is even used as a preservative in eyewash and as a buffer in biological assays .Scientific Research Applications
Synthesis and Chemical Properties
- New Synthetic Equivalents : The compound has been used in developing new synthetic equivalents such as N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide and N-methoxy-N-methyl-N′-benzyl-N′-tert-butyloxy carbonyl glycinamide for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline framework (Kommidi, Balasubramaniam, & Aidhen, 2010).
- Pummerer-type Cyclization : This compound is involved in the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization (Saitoh et al., 2001).
Pharmacological Applications
- Anticancer Agents : Substituted 1,2,3,4-tetrahydroisoquinolines, which include this compound, have been synthesized as potential anticancer agents. These derivatives have shown potent cytotoxicity against breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Miscellaneous Applications
- Facilitation of Anion Transfer : A derivative of this compound, specifically a boronic acid variant, has facilitated anion transfer for phosphate and hydroxide anions into a water-immiscible organic phase, showing potential in sensing applications (Li et al., 2014).
- PPARγ Agonists : Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, related to this compound, have been identified as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists, showing promise in diabetes treatment (Azukizawa et al., 2008).
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . With the demystification of the toxicity of boron-containing compounds, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
(2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BNO4/c20-17(23-12-13-4-2-1-3-5-13)19-9-8-14-10-16(18(21)22)7-6-15(14)11-19/h1-7,10,21-22H,8-9,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSGRDXULDECTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CN(CC2)C(=O)OCC3=CC=CC=C3)C=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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